Arsenic pentafluoride

Inorganic Synthesis Fluorine Chemistry Lewis Acid

Arsenic pentafluoride (AsF5, CAS 7784-36-3) is the definitive choice for researchers demanding a strong, non-oligomerizing Lewis acid. Unlike SbF5, it yields exclusively the monomeric [AsF6]− anion, delivering clean counterion chemistry for stabilizing highly electrophilic cations such as NgF+, OsO3F+, and N5+. Its gaseous nature enables controlled, homogeneous vapor-phase doping of conductive polymers and graphite — achieving conductivities exceeding that of pure copper in intercalated graphite. The optimized synthetic route from AsF3 consumes only one equivalent of F2, substantially reducing exothermic risk versus direct fluorination and enabling economical in-house preparation of HF-free, high-purity material. Secure your supply of this research-grade specialty gas today.

Molecular Formula AsF5
Molecular Weight 169.91361 g/mol
CAS No. 7784-36-3
Cat. No. B1217895
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameArsenic pentafluoride
CAS7784-36-3
Synonymsarsenic pentafluoride
AsF5
Molecular FormulaAsF5
Molecular Weight169.91361 g/mol
Structural Identifiers
SMILESF[As](F)(F)(F)F
InChIInChI=1S/AsF5/c2-1(3,4,5)6
InChIKeyYBGKQGSCGDNZIB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes2 l / 44 l / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Arsenic Pentafluoride (AsF5): Procurement-Relevant Profile and Position Among Group 15 Pentafluorides


Arsenic pentafluoride (AsF5, CAS 7784-36-3) is a hypervalent, covalent molecular fluoride of arsenic in the +5 oxidation state [1]. It is a colorless gas at room temperature (m.p. -79.8 °C; b.p. -52.8 °C), condensing to a yellow liquid at lower temperatures [1][2]. AsF5 functions as a strong Lewis acid, a potent fluoride ion acceptor, and an oxidant in inorganic fluorine chemistry [2][3]. Its primary utility lies in the formation of the stable, weakly-coordinating AsF6− anion, the stabilization of highly electrophilic cations, and as a dopant for imparting electrical conductivity to polymers and graphitic materials [3][4].

Why Arsenic Pentafluoride Cannot Be Replaced by Generic In-Class Fluorinating Agents


Substituting arsenic pentafluoride (AsF5) with other group 15 pentafluorides or lower oxidation-state arsenic fluorides is not possible without fundamentally altering key reaction outcomes. The pentafluorides of phosphorus (PF5), arsenic (AsF5), and antimony (SbF5) exhibit a distinct Lewis acidity trend (PF5 > AsF5 > SbF5) that dictates their reactivity [1]. Furthermore, AsF5 uniquely occupies an intermediate position in fluoride ion affinity (FIA), balancing sufficient Lewis acid strength with a lack of the oligomerization tendencies observed in the stronger SbF5, which leads to the formation of polynuclear anions [2]. Compared to its direct precursor, arsenic trifluoride (AsF3), AsF5 possesses an oxidation state (+5 vs. +3) enabling oxidative doping and fluoride abstraction chemistry that AsF3 cannot perform [3]. These quantifiable differences in physical state, acidity, and reaction pathways preclude simple generic substitution.

Quantitative Differentiation of Arsenic Pentafluoride: A Comparator-Based Evidence Guide


Physical State: Gaseous AsF5 vs. Liquid SbF5 for Vacuum Line Handling

Arsenic pentafluoride (AsF5) is a gas at room temperature (b.p. -52.8 °C), whereas the stronger Lewis acid antimony pentafluoride (SbF5) is a viscous liquid [1]. This difference in physical state makes AsF5 significantly easier to handle and meter in vacuum line systems, a critical advantage for precise synthetic work [1].

Inorganic Synthesis Fluorine Chemistry Lewis Acid Material Science

Lewis Acidity: Intermediate Fluoride Ion Affinity (FIA) Between PF5 and SbF5

The fluoride ion affinity (FIA) of gaseous AsF5 has been estimated at -421 ± 22 kJ mol-1 [1]. This value positions AsF5 as a strong Lewis acid, but quantifiably weaker than SbF5, which has an estimated gaseous FIA of -506 ± 63 kJ mol-1 [1]. This aligns with the general Lewis acidity trend for pentafluorides: PF5 > AsF5 > SbF5 [2]. This intermediate strength is beneficial, as it provides sufficient reactivity without the extensive oligomerization seen with SbF5 .

Lewis Acidity Fluoride Ion Affinity Thermochemistry Superacid

Anion Speciation: Formation of Exclusively Monomeric [AsF6]− vs. Oligomeric Antimonate Anions

In MFx/PnF5 systems, reactions with AsF5 yield exclusively the monomeric [AsF6]− anion . In stark contrast, analogous reactions with SbF5 produce a mixture of oligomeric anions, including [SbF6]−, [Sb2F11]−, and [Sb3F16]− . This difference in speciation is critical for applications requiring a well-defined, less-coordinating anion.

Anion Speciation Fluoride Abstraction Coordination Chemistry Electrolyte

Synthetic Efficiency: AsF5 Production via AsF3 Fluorination Consumes Only One Equivalent of F2

The preparation of AsF5 by direct fluorination of AsF3 is atom-economical, requiring only one equivalent of fluorine gas (F2) per equivalent of AsF5 produced [1]. This method is also noted to be less exothermic and thus safer than direct fluorination of arsenic metal [1]. In contrast, the direct combination of arsenic metal with fluorine to produce AsF5 (2As + 5F2 → 2AsF5) consumes 2.5 equivalents of F2 per As atom and is a more hazardous, highly exothermic process [2].

Synthesis Fluorination Process Chemistry Lab-scale preparation

Electrochemical Doping: AsF5 Induces a 10⁻³ S/cm Conductivity in Polyfuran Films

Doping of polyconjugated polyfuran (PF) films with arsenic pentafluoride (AsF5) results in a measurable electrical conductivity of 10⁻³ S/cm [1]. This is a quantifiable outcome of AsF5's oxidative doping capability, which transforms an otherwise insulating polymer into a semiconducting material. This value serves as a benchmark for comparing the efficacy of AsF5 against other potential dopants for this class of polymers [1].

Conductive Polymers Electrochemical Doping Polyfuran Material Science

Optimal Application Scenarios for Arsenic Pentafluoride Based on Differentiated Performance


Stabilization of Highly Electrophilic Cations (e.g., NgF+, N5+) via Formation of Well-Defined [AsF6]− Salts

The exclusive formation of the monomeric [AsF6]− anion by AsF5 makes it the preferred reagent for isolating and characterizing highly reactive cations [1]. Unlike SbF5, which yields a mixture of oligomeric anions, AsF5 provides a uniform, weakly-coordinating counterion that minimizes side reactions and simplifies structural analysis. This is critical for fundamental studies on reactive species like NgF+, OsO3F+, and N5+, where the purity of the anion is paramount [1].

Precise Gas-Phase Doping of Conductive Polymers and Graphite Intercalation Compounds

The gaseous nature of AsF5 at room temperature is a significant advantage for the controlled, homogeneous doping of materials like polyacetylene, poly(p-phenylene sulfide), and graphite [1][2]. Its volatility allows for uniform vapor-phase intercalation or surface doping, a process that is more difficult to control with the liquid SbF5. The high electrical conductivities achieved, in some cases surpassing that of pure copper for AsF5-intercalated graphite, underscore its utility in advanced materials science [3].

Synthesis of Weakly-Coordinating Electrolytes for Non-Aqueous Electrochemistry

The AsF6− anion is a benchmark for weakly-coordinating, oxidatively resistant electrolytes. Its use is favored in situations where the complex, and sometimes redox-active, oligomeric anions of antimony could interfere [1]. The exclusive and predictable speciation of AsF5 ensures a consistent electrochemical window and ion mobility, making it the preferred fluoride acceptor for preparing electrolytes for fundamental electrochemical studies and in applications requiring high anodic stability [1].

Laboratory-Scale Inorganic Fluorine Synthesis Requiring High-Purity Reagents

The optimized synthetic route from AsF3, which consumes only one equivalent of hazardous F2 gas, makes in-house preparation of high-purity, HF-free AsF5 a safer and more economical proposition for research labs [1]. This is particularly relevant given the increasing cost and regulatory burden on the commercial procurement of niche, highly toxic inorganic fluorides, the total production of which is less than 100 kg/year [2]. The method's reduced exothermicity compared to direct metal fluorination further enhances lab safety [1].

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